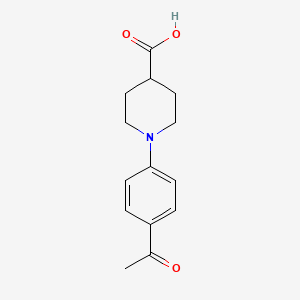

1-(4-acetylphenyl)piperidine-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-acetylphenyl)piperidine-4-carboxylic Acid is related to a class of piperidinecarboxylic acids, which are of significant interest due to their biological activities. Piperidinecarboxylic acids have been studied for their potential as ligands for NMDA receptors and their role in anticonvulsant activity. The synthesis and molecular structure of these compounds provide insights into their function and potential therapeutic applications.

Synthesis Analysis

The synthesis of piperidinecarboxylic acid derivatives, such as those mentioned in the first paper, involves the creation of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids. These compounds were synthesized to assess their biological activity, particularly as competitive ligands for the NMDA receptor. The synthesis process is likely to involve multiple steps, including the introduction of phosphono groups to the piperidine ring and subsequent functionalization to achieve the desired properties .

Molecular Structure Analysis

The molecular structure of piperidinecarboxylic acids has been elucidated through various techniques, including X-ray diffraction and computational methods. For instance, the zwitterionic form of 4-piperidinecarboxylic acid monohydrate has been characterized, revealing that the piperidine ring adopts a chair conformation with the carboxylate group in the equatorial position . Similarly, the crystal and molecular structure of 4-carboxypiperidinium chloride has been determined, showing a protonated piperidine ring with the COOH group also in the equatorial position . These structural details are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of piperidinecarboxylic acids is influenced by their molecular structure. The presence of functional groups such as carboxylate and phosphonoalkyl or phosphonoalkenyl groups can lead to various chemical reactions. These reactions are essential for the biological activity of the compounds, as they determine the binding affinity and selectivity towards NMDA receptors. The interaction with receptors is often mediated by hydrogen bonds and electrostatic interactions, as indicated by the crystal structures and computational models .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinecarboxylic acids, such as solubility, melting point, and stability, are determined by their molecular structure. The zwitterionic nature of these compounds, as well as their ability to form hydrogen bonds with water molecules, suggests that they may have unique solubility characteristics . The crystal structure analysis provides information on the stability and conformation of these compounds in the solid state, which is relevant for their storage and handling . Understanding these properties is essential for the development of these compounds as therapeutic agents.

Scientific Research Applications

Piperidine derivatives are utilized in various scientific fields due to their wide range of biological activities . Here are some general applications:

-

Pharmaceutical Industry

- Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

- They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The outcomes also vary, but in general, these compounds have shown promising results in treating various conditions .

-

Drug Discovery

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .

- The methods of application or experimental procedures involve synthesizing organic compounds, including medicinal products .

- The outcomes have shown that compounds with a piperidine moiety display a wide variety of biological activities .

-

Synthesis of Antibiotic Nitroxoline Derivatives

properties

IUPAC Name |

1-(4-acetylphenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10(16)11-2-4-13(5-3-11)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUHUVPBFVRUQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-acetylphenyl)piperidine-4-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)

![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)

methanone](/img/structure/B1272449.png)

![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)

![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)

![{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272453.png)